molecular formula C8H13NO B13494304 2-Azaspiro[4.4]nonan-6-one

2-Azaspiro[4.4]nonan-6-one

Cat. No.: B13494304
M. Wt: 139.19 g/mol
InChI Key: MJWYOJIJNRRQMC-UHFFFAOYSA-N
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Description

2-Azaspiro[4.4]nonan-6-one is a nitrogen-containing spirocyclic compound characterized by a bicyclic structure where two rings (one five-membered and one four-membered) share a single atom (spiro junction). The ketone group at position 6 enhances its reactivity, making it a valuable intermediate in asymmetric catalysis, pharmaceutical synthesis, and ligand design. Its rigid spiro architecture provides stereochemical stability, which is exploited in chiral catalyst development .

Properties

IUPAC Name

2-azaspiro[4.4]nonan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-2-1-3-8(7)4-5-9-6-8/h9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWYOJIJNRRQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]nonan-6-one typically involves cycloaddition reactions. One common method is the phosphine-catalyzed [3+2] cycloaddition of 2-methylene γ-lactams with acrylates, followed by reductive cyclization . Another approach involves the intramolecular 1,3-dipolar cycloaddition of 5,5-dialkyl-1-pyrroline N-oxides .

Industrial Production Methods

While specific industrial production methods for 2-Azaspiro[4

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.4]nonan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different spirocyclic amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include spirocyclic amines, oxides, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Azaspiro[4.4]nonan-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.4]nonan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 2-Azaspiro[4.4]nonan-1-one

  • Structure : Differs in ketone placement (position 1 vs. 6).
  • Properties: Molecular Formula: C₈H₁₃NO (MW: 139.2) . Applications: Less commonly reported in asymmetric catalysis compared to the 6-ketone derivative, suggesting positional sensitivity in coordination chemistry.

Heteroatom-Substituted Analogues: 7-Oxa-1-azaspiro[4.4]nonan-6-one

  • Structure : Oxygen replaces a carbon in the five-membered ring (7-oxa substitution).
  • Properties: Molecular Formula: C₇H₁₁NO₂ (MW: 153.17) . Electronic Effects: The oxygen atom introduces polarity and hydrogen-bonding capacity, which may enhance solubility but reduce lipophilicity.

Ring Size Variants: 2-Azaspiro[4.5]decane-1,3-dione

  • Structure : Expanded spiro system ([4.5] vs. [4.4]) with two ketone groups.
  • Properties: Anticonvulsant Activity: Derivatives like N-phenylamino-substituted compounds exhibit ED₅₀ values as low as 23 mg/kg in mouse MES tests, outperforming valproate (ED₅₀ = 211 mg/kg) . Toxicity: Some analogues (e.g., 2c, 2h) show neurotoxicity at 30 mg/kg, highlighting the trade-off between efficacy and safety in ring-expanded spiro compounds.

Functionalized Derivatives: 6-Hydroxy-1-azaspiro[4.4]nonan-2-one

  • Structure : Hydroxyl group at position 6 and ketone at position 2.
  • Properties :
    • Stereochemical Impact: The (5R,6S)-rel configuration introduces chirality, enabling enantioselective synthesis .
    • Solubility: Hydroxyl group improves aqueous solubility, making it suitable for hydrophilic drug formulations.

Key Comparative Data Table

Compound Name Spiro System Functional Groups Molecular Weight Key Applications Notable Properties
2-Azaspiro[4.4]nonan-6-one [4.4] Ketone (C6) 153.22 (C₉H₁₅NO) Chiral ligands, anticonvulsant leads Rigid spiro core, high stereoselectivity
2-Azaspiro[4.4]nonan-1-one [4.4] Ketone (C1) 139.2 (C₈H₁₃NO) Synthetic intermediate Electrophilic spiro junction
7-Oxa-1-azaspiro[4.4]nonan-6-one [4.4] Ketone (C6), Oxa 153.17 (C₇H₁₁NO₂) Organocatalysis Enhanced polarity, hydrogen bonding
2-Azaspiro[4.5]decane-1,3-dione [4.5] Dione (C1, C3) ~250 (varies) Anticonvulsant agents High potency, neurotoxicity risk
6-Hydroxy-1-azaspiro[4.4]nonan-2-one [4.4] Hydroxyl (C6), Ketone ~170 (estimated) Hydrophilic drug design Improved solubility, chiral resolution

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